molecular formula C59H69N3O14S3 B8075178 ThioLinker-DBCO

ThioLinker-DBCO

Cat. No.: B8075178
M. Wt: 1140.4 g/mol
InChI Key: ICOSYVZVRASFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ThioLinker-DBCO involves a two-step process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency of the product, which is crucial for its application in bioconjugation and other scientific research fields .

Chemical Reactions Analysis

Types of Reactions: ThioLinker-DBCO primarily undergoes bis-alkylation reactions. It is designed to react specifically with thiol groups in proteins, forming stable conjugates.

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound are well-defined antibody-drug conjugates and other bioconjugates that retain their biological activity and structural integrity .

Scientific Research Applications

ThioLinker-DBCO has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the site-specific labeling of proteins and other biomolecules.

    Biology: Facilitates the study of protein-protein interactions and the development of biosensors.

    Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Utilized in the production of diagnostic tools and therapeutic agents

Mechanism of Action

ThioLinker-DBCO exerts its effects through a bis-alkylation mechanism. The compound specifically targets thiol groups in proteins, forming stable covalent bonds. This site-specific conjugation ensures that the biological activity and structural integrity of the proteins are preserved. The DBCO moiety facilitates the formation of stable conjugates, which are crucial for various bioconjugation applications .

Comparison with Similar Compounds

Uniqueness: ThioLinker-DBCO is unique due to its bis-alkylating properties, which enable site-specific incorporation of the DBCO moiety onto antibodies without causing irreversible denaturation. This makes it particularly valuable for the development of stable and defined antibody-drug conjugates .

Properties

IUPAC Name

3-[3-[2-[2-[3-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]propoxy]ethoxy]ethoxy]propyl-[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]propane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H69N3O14S3/c1-45-18-28-53(29-19-45)77(67,68)43-52(44-78(69,70)54-30-20-46(2)21-31-54)58(65)49-24-26-50(27-25-49)59(66)61(34-11-41-79(71,72)73)33-10-36-75-38-40-76-39-37-74-35-9-32-60-56(63)16-7-8-17-57(64)62-42-51-14-4-3-12-47(51)22-23-48-13-5-6-15-55(48)62/h3-6,12-15,18-21,24-31,52H,7-11,16-17,32-44H2,1-2H3,(H,60,63)(H,71,72,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOSYVZVRASFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)N(CCCOCCOCCOCCCNC(=O)CCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CCCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H69N3O14S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1140.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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